1-(Pyridin-3-ylsulfonyl)-4-(thiophen-3-ylmethyl)piperazine
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Overview
Description
1-(Pyridin-3-ylsulfonyl)-4-(thiophen-3-ylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with pyridin-3-ylsulfonyl and thiophen-3-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-ylsulfonyl)-4-(thiophen-3-ylmethyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pyridin-3-ylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Thiophen-3-ylmethyl Group: The final step is the alkylation of the piperazine nitrogen with thiophen-3-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-ylsulfonyl)-4-(thiophen-3-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(Pyridin-3-ylsulfonyl)-4-(thiophen-3-ylmethyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylsulfonyl)-4-(thiophen-3-ylmethyl)piperazine involves its interaction with specific molecular targets. The pyridin-3-ylsulfonyl group can form hydrogen bonds with biological targets, while the thiophen-3-ylmethyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-3-ylsulfonyl)piperazine: Lacks the thiophen-3-ylmethyl group.
4-(Thiophen-3-ylmethyl)piperazine: Lacks the pyridin-3-ylsulfonyl group.
1-(Pyridin-2-ylsulfonyl)-4-(thiophen-2-ylmethyl)piperazine: Similar structure but different positions of substituents.
Uniqueness
1-(Pyridin-3-ylsulfonyl)-4-(thiophen-3-ylmethyl)piperazine is unique due to the combination of the pyridin-3-ylsulfonyl and thiophen-3-ylmethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-pyridin-3-ylsulfonyl-4-(thiophen-3-ylmethyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c18-21(19,14-2-1-4-15-10-14)17-7-5-16(6-8-17)11-13-3-9-20-12-13/h1-4,9-10,12H,5-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXHOPKMDAVEGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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